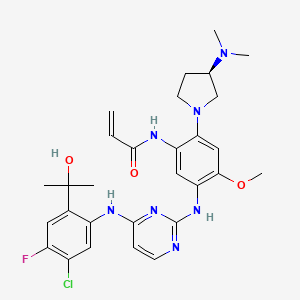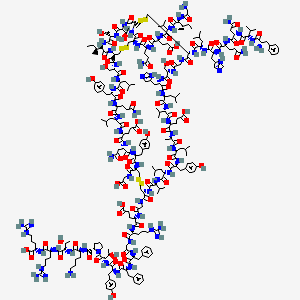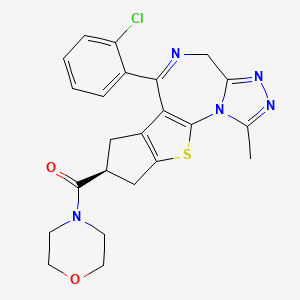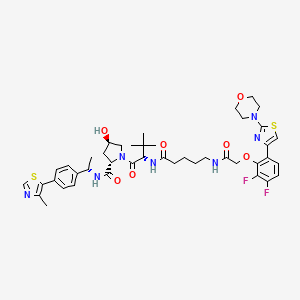![molecular formula C52H64N10O6S3 B10823927 (2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[4-[[7-[3-(methanesulfonamido)phenyl]thieno[3,2-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823927.png)
(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[4-[[7-[3-(methanesulfonamido)phenyl]thieno[3,2-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RSS0680 is a bifunctional compound designed for targeted protein degradation of kinases. It is known for its ability to degrade a variety of kinases, including AAK1, CDK1, CDK16, CDK2, CDK4, CDK6, EIF2AK4, GAK, LATSl, LIMK2, MAPK6, MAPKAPK5, MARK2, MARK4, MKNK2, NEK9, RPS6KB1, SIK2, SNRK, STK17A, STK17B, STK35, and WEEl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RSS0680 involves multiple steps, including the formation of various intermediates. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of RSS0680 is carried out under stringent conditions to maintain the quality and consistency of the compound. The process involves large-scale synthesis using automated reactors and purification systems. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
RSS0680 undergoes various chemical reactions, including:
Oxidation: RSS0680 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: RSS0680 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield simpler, hydrogenated forms of the compound .
Scientific Research Applications
RSS0680 is widely used in scientific research due to its ability to degrade multiple kinases. Its applications include:
Chemistry: Used as a tool for studying kinase activity and protein degradation pathways.
Biology: Employed in cell biology to investigate the role of kinases in various cellular processes.
Medicine: Potential therapeutic applications in diseases caused by aberrant kinase activity, such as cancer.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
RSS0680 exerts its effects by targeting and degrading specific kinases. It binds to the target kinase and recruits the cellular degradation machinery, leading to the proteasomal degradation of the kinase. This process involves the ubiquitin-proteasome pathway, where the kinase is tagged with ubiquitin molecules and subsequently degraded by the proteasome .
Comparison with Similar Compounds
Similar Compounds
- Pomalidomide-C5-Dovitinib
- SR-1114
- MS83
- Pomalidomid-C6-PEG3-butyl-N3
- PROTAC TG2 degrader-1
- MS6105
- JH-XII-03-02
- HJM-561
Uniqueness
RSS0680 is unique due to its broad spectrum of kinase targets and its bifunctional nature, which allows it to degrade multiple kinases simultaneously. This makes it a valuable tool for studying complex signaling pathways and developing new therapeutic strategies .
Properties
Molecular Formula |
C52H64N10O6S3 |
|---|---|
Molecular Weight |
1021.3 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-1-[(2S)-2-[6-[4-[4-[[7-[3-(methanesulfonamido)phenyl]thieno[3,2-d]pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]hexanoylamino]-3,3-dimethylbutanoyl]-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H64N10O6S3/c1-33(35-14-16-36(17-15-35)47-34(2)54-32-70-47)55-49(65)43-28-41(63)30-62(43)50(66)48(52(3,4)5)57-45(64)13-8-7-9-22-60-23-25-61(26-24-60)40-20-18-38(19-21-40)56-51-53-29-44-46(58-51)42(31-69-44)37-11-10-12-39(27-37)59-71(6,67)68/h10-12,14-21,27,29,31-33,41,43,48,59,63H,7-9,13,22-26,28,30H2,1-6H3,(H,55,65)(H,57,64)(H,53,56,58)/t33-,41+,43-,48+/m0/s1 |
InChI Key |
LYEASLAOGYYESL-GYRLGPJISA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)C(=CS7)C8=CC(=CC=C8)NS(=O)(=O)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)C(=CS7)C8=CC(=CC=C8)NS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl N-[(2S)-3-{[2-(acetylsulfanyl)ethoxy][(R)-amino(phenyl)methyl]phosphoryl}-2-(4-biphenylylmethyl)propanoyl]-L-alaninate](/img/structure/B10823849.png)
![5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]-4-fluorophenyl}-2-oxo-2H-[1,3'-bipyridin]-5-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B10823852.png)

![5-[3-(3-chloro-5-{[4-(trifluoromethyl)-1,3-thiazol-5-yl]methoxy}phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B10823860.png)

![(2-(((5S,8S,10aR)-8-(((S)-5-Amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl)carbamoyl)-3-(8-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oct-7-ynoyl)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocin-5-yl)carbamoyl)-1H-indole-5-carbonyl)phosphonic acid](/img/structure/B10823885.png)


![(3~{R},3~{a}~{R},6~{R},6~{a}~{R})-6-[[6-chloranyl-5-[4-[4-[[dimethyl(oxidanyl)-$l^{4}-sulfanyl]amino]phenyl]phenyl]-3~{H}-imidazo[4,5-b]pyridin-2-yl]oxy]-2,3,3~{a},5,6,6~{a}-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B10823901.png)
![(2S,4R)-1-[(2S)-3,3-dimethyl-2-[5-[4-[5-[[1-methyl-3-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]pyridin-2-yl]piperazin-1-yl]pentanoylamino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10823908.png)
![N-[4-[[4-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]propyl]piperazin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide](/img/structure/B10823910.png)
![N-[3-[7-[[6-[4-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypropyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10823912.png)

![N-[3-[7-[[6-[4-[[1-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentyl]triazol-4-yl]methyl]piperazin-1-yl]pyridin-3-yl]amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B10823933.png)
